1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The compound 1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit potent antileishmanial and antimalarial activities . It is suggested that the compound interacts with specific targets in the Leishmania aethiopica clinical isolate and Plasmodium berghei . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological functions of these targets. The compound has been found to display superior antipromastigote activity . This suggests that it may interact with its targets in a way that inhibits the growth and proliferation of the parasites.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound affects the biochemical pathways that are crucial for the survival and proliferation of leishmania and plasmodium species .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica clinical isolate and Plasmodium berghei . This suggests that the compound has a cytotoxic effect on these parasites, leading to their death.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to cyclization with formamide to yield the pyrazolopyrimidine core. The final step involves the alkylation of the pyrazolopyrimidine with propargyl bromide under basic conditions to obtain the target compound .
Chemical Reactions Analysis
1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promising activity as an inhibitor of protein kinases, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives such as:
1-(4-Methylphenyl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a phenyl group instead of a propargyl group, showing different biological activities.
1-(4-Methylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one: Contains an ethyl group, leading to variations in reactivity and potency.
1-(4-Methylphenyl)-5-methylpyrazolo[3,4-d]pyrimidin-4-one: The presence of a methyl group affects its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-3-8-18-10-16-14-13(15(18)20)9-17-19(14)12-6-4-11(2)5-7-12/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVWPMFQANNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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